1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine
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Overview
Description
1-Methyl-N-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H11N3S It is a member of the pyrazole family, characterized by a pyrazole ring substituted with a thiophen-3-ylmethyl group and a methyl group
Preparation Methods
The synthesis of 1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene-3-carboxaldehyde and 1-methyl-1H-pyrazol-3-amine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. A common solvent used is dichloromethane (DCM).
Synthetic Route: The thiophene-3-carboxaldehyde undergoes a condensation reaction with 1-methyl-1H-pyrazol-3-amine in the presence of a suitable catalyst, such as p-toluenesulfonic acid (PTSA), to form the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-Methyl-N-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophen-3-ylmethyl group can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like DCM, catalysts such as PTSA, and varying temperatures depending on the specific reaction.
Scientific Research Applications
1-Methyl-N-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: While not widely used in industrial applications, it serves as a reference standard in analytical chemistry and quality control processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is hypothesized that the compound may interfere with cellular processes such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
1-Methyl-N-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-Methyl-N-(thiophen-3-ylmethyl)pyrrolidin-3-amine: This compound has a pyrrolidine ring instead of a pyrazole ring, which may result in different chemical and biological properties.
N1-Methyl-N1-thiophen-3-ylmethyl-ethane-1,2-diamine:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyrazole ring and a thiophen-3-ylmethyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11N3S |
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Molecular Weight |
193.27 g/mol |
IUPAC Name |
1-methyl-N-(thiophen-3-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H11N3S/c1-12-4-2-9(11-12)10-6-8-3-5-13-7-8/h2-5,7H,6H2,1H3,(H,10,11) |
InChI Key |
BAYUYQGGMLIUIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CSC=C2 |
Origin of Product |
United States |
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